![molecular formula C10H10N2O2 B7854491 N-hydroxy-2H-chromene-3-carboximidamide](/img/structure/B7854491.png)
N-hydroxy-2H-chromene-3-carboximidamide
Overview
Description
N-hydroxy-2H-chromene-3-carboximidamide is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.20 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antifungal Properties
N-hydroxy-2H-chromene-3-carboximidamide derivatives exhibit notable antibacterial and antifungal activities. The synthesized oxadiazole derivatives containing the 2H-chromen-2-one moiety, derived from N'-hydroxy-7-methoxy-2-oxo-2H-chromene-3-carboximidamide and N’-hydroxy-6-substituted-2-oxo-2H-chromene-3-carboximidamides, were screened and found effective against various microbial strains (Mahesh et al., 2022). Similarly, other derivatives of 2H-chromene have shown significant antibacterial activity against both Gram-positive and Gram-negative organisms (Behrami & Dobroshi, 2019).
Synthetic and Catalytic Applications
Cobalt(III)-carbene radicals, derived from 2H-chromenes, demonstrate the potential in synthetic applications, particularly in producing salicyl-vinyl radical intermediates, which further undergo hydrogen atom transfer to form 2H-chromenes. This process is catalytically facilitated by cobalt(II) complexes, indicating the compound's utility in metalloradical catalysis (Paul et al., 2014). Another study emphasizes the solvent-free synthesis of 2H-chromene derivatives, underlining the compound's contribution to environmentally friendly and economically viable chemical processes (Xu et al., 2013).
Molecular and Structural Analysis
The crystal structure of a Schiff base derived from 2H-chromene-3-carboximidamide has been successfully determined, offering insights into the molecular structure and potential applications of these compounds in various fields, including materials science (Rohlíček et al., 2013).
Biological Activity and Drug Synthesis
Compounds derived from N-hydroxy-2H-chromene-3-carboximidamide have been utilized in the synthesis of biologically active molecules. For example, amide functionalized 2H-chromene derivatives exhibit significant antimicrobial and anti-biofilm activities, demonstrating the compound's potential in drug development and pharmacology (Reddy et al., 2015).
properties
IUPAC Name |
N'-hydroxy-2H-chromene-3-carboximidamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c11-10(12-13)8-5-7-3-1-2-4-9(7)14-6-8/h1-5,13H,6H2,(H2,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPLWEBVHQGZKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C(=NO)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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